molecular formula C45H61CoN6O12+ B1257691 cob(II)yrinic acid a,c diamide

cob(II)yrinic acid a,c diamide

Cat. No.: B1257691
M. Wt: 936.9 g/mol
InChI Key: IADMSJRJSGLGJI-OKJGWHJPSA-M
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Description

Cob(II)yrinic acid a,c-diamide is a key intermediate in the biosynthesis of adenosylcobalamin (coenzyme B12). It is generated during the anaerobic pathway of corrin ring assembly, where cobalt(II) is inserted into hydrogenobyrinic acid a,c-diamide by the enzyme cobaltochelatase (CobN-CobST complex) . This intermediate undergoes further reduction to cob(I)yrinic acid a,c-diamide, which is adenosylated to form adenosylcobyrinic acid a,c-diamide, a precursor to active B12 cofactors .

Properties

Molecular Formula

C45H61CoN6O12+

Molecular Weight

936.9 g/mol

IUPAC Name

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(2+)

InChI

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+2/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

IADMSJRJSGLGJI-OKJGWHJPSA-M

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+2]

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+2]

Origin of Product

United States

Chemical Reactions Analysis

2.1. Enzymatic Reduction Reactions

The primary chemical reactions involving cob(II)yrinic acid a,c-diamide are catalyzed by specific enzymes that facilitate its conversion to other corrinoids, particularly cob(I)yrinic acid a,c-diamide. The key enzyme responsible for this reaction is cob(II)yrinic acid a,c-diamide reductase (EC 1.16.8.1). The reaction can be summarized as follows:

2 cob I yrinic acid a c diamide+FMN+3 H+2 cob II yrinic acid a c diamide+FMNH22\text{ cob I yrinic acid a c diamide}+\text{FMN}+3\text{ H}^+\rightleftharpoons 2\text{ cob II yrinic acid a c diamide}+\text{FMNH}_2

This reaction indicates that cob(II)yrinic acid a,c-diamide can be reduced back to its cob(I) form, which is essential for subsequent transformations in the biosynthetic pathway of cobalamin .

2.3. Spectroscopic Characterization

The chemical transformations involving cob(II)yrinic acid a,c-diamide can be monitored using spectroscopic techniques. For instance, UV-Vis spectroscopy can identify characteristic absorption maxima associated with different oxidation states of cobalt within the corrinoid structure:

  • Cob(II)yrinic acid a,c-diamide shows maxima at approximately 314 nm and 466 nm.

  • Cob(I)yrinic acid a,c-diamide displays distinct spectral features, allowing researchers to confirm the success of reduction reactions .

3.1. Enzyme Activity and Specificity

The following table summarizes the substrate specificity and activity levels of cob(II)yrinic acid a,c-diamide reductase:

SubstrateActivity (% of cobyric acid)
Cob(II)yrinic acid a,c-diamide52
Cob(II)yric acid100
Cob(II)inamide67
Cob(II)inamide phosphate66
GDP-cob(II)inamide71
Cob(II)alamin41

This table illustrates how various substrates are processed by the reductase enzyme, indicating its broad specificity for different Co(II)-corrinoids .

3.2. Kinetic Parameters

The kinetic parameters for cob(II)yrinic acid a,c-diamide reductase are as follows:

ParameterValue
Km (FMN)5.9±1.2μM5.9\pm 1.2\,\mu M
Km (NADH)105±18μM105\pm 18\,\mu M
Vm300kU/mg300kU/mg

These values indicate the enzyme's affinity for its substrates and its catalytic efficiency in reducing cob(II)-corrinoids .

Comparison with Similar Compounds

Cob(III)yrinic Acid a,c-Diamide

  • Oxidation State : Cob(III)yrinic acid a,c-diamide contains Co(III), while cob(II)yrinic acid a,c-diamide has Co(II).
  • Spectroscopic Properties : Cob(III)yrinic acid exhibits a distinct absorption maximum at 347 nm , whereas cob(II)yrinic acid shows peaks at 314 nm and 466 nm .
  • Enzymatic Reduction : Cob(III)yrinic acid is reduced to cob(II)yrinic acid by NADH-dependent flavoenzymes, such as methionine synthase reductase . In contrast, cob(II)yrinic acid is further reduced to cob(I)yrinic acid by specific reductases (e.g., CobR in Pseudomonas denitrificans) .

Cob(I)yrinic Acid a,c-Diamide

  • Reactivity : Cob(I)yrinic acid is highly nucleophilic and air-sensitive, forming stable carboxymethyl adducts with iodoacetic acid .
  • Role in B12 Biosynthesis: Cob(I)yrinic acid is adenosylated by CobO to produce adenosylcobyrinic acid, a critical step absent in cob(II)yrinic acid metabolism .
  • Enzymatic Specificity: The reductase from P.

Hydrogenobyrinic Acid a,c-Diamide

  • Cobalt-Free Precursor: Hydrogenobyrinic acid lacks cobalt and serves as the substrate for cobaltochelatase.
  • Kinetic Parameters: Cobaltochelatase exhibits a Km of 0.085 ± 0.015 µM for hydrogenobyrinic acid, compared to a Km of 4.2 ± 0.2 µM for Co<sup>2+</sup> .
  • Competitive Inhibition: Hydrogenobyrinic acid acts as a competitive inhibitor of cob(II)yrinic acid reductase, with a Ki of 1.67 ± 0.17 µM .

Comparative Enzymology

Cob(II)yrinic Acid Reductase vs. Cob(III)yrinic Acid Reductase

Property Cob(II)yrinic Acid Reductase Cob(III)yrinic Acid Reductase
Cofactor Requirement FMN and NADH FAD and NADH
Km (NADH) 105 ± 18 µM Not reported
Vmax 300 kU mg<sup>-1</sup> (at 20 µM substrate) ~150 kU mg<sup>-1</sup> (estimated)
Inhibitors Hydrogenobyrinic acid (competitive) Cyanocobalamin (non-competitive)

Cobaltochelatase vs. Ferrochelatase

Property Cobaltochelatase (CobN-CobST) Ferrochelatase (HemH)
Metal Inserted Co<sup>2+</sup> Fe<sup>2+</sup>
ATP Dependency Yes (Km for ATP = 220 ± 36 µM) No
Substrate Hydrogenobyrinic acid a,c-diamide Protoporphyrin IX

Key Research Findings

Reductase Mechanism: The P.

Cobalt Insertion : Cobaltochelatase produces cob(II)yrinic acid a,c-diamide without oxidizing it to Co(III), confirmed by spectrophotometric absence of a 347 nm peak .

Pathway Conservation: Enzymes like CobR (reductase) and CobO (adenosyltransferase) are conserved in Propionibacterium freudenreichii and Salmonella enterica, highlighting evolutionary parallels in B12 biosynthesis .

Data Tables

Table 1: Kinetic Parameters of Cob(II)yrinic Acid Reductase

Substrate Km (µM) Vmax (kU mg<sup>-1</sup>)
Cob(II)yrinic acid 5.9 ± 1.2 (FMN) 300 ± 20
NADH 105 ± 18 300 ± 20

Table 2: Comparative Spectral Properties

Compound λmax (nm) ε (M<sup>-1</sup> cm<sup>-1</sup>)
Cob(II)yrinic acid a,c-diamide 314, 466 17,000; 7,700
Cob(III)yrinic acid a,c-diamide 347 24,000
Hydrogenobyrinic acid a,c-diamide 323, 520 50,000; 20,000

Preparation Methods

Pathway in Salmonella typhimurium

The pathway begins with the conversion of uroporphyrinogen III to precorrin-2 via the enzyme sirohydrochlorin ferrochelatase (CysG). Subsequent methylation steps, catalyzed by CobI and CobJ , yield precorrin-3A and precorrin-4 , respectively. A critical decarboxylation step mediated by CobK generates precorrin-6x , which undergoes further methylation and ring contraction to form cobyrinic acid . The final steps involve the amidation of cobyrinic acid’s a and c carboxyl groups by cobyrinic acid a,c-diamide synthetase (CbiA) , producing this compound.

Comparative Pathways in Other Microorganisms

In Pseudomonas denitrificans, the pathway diverges slightly, with CobL catalyzing the methylation of precorrin-6x to precorrin-8x. Propionibacterium freudenreichii employs a distinct set of reductases, such as CobR , to facilitate intermediate reductions. Despite these variations, the amidation step via CbiA remains conserved across species, underscoring its evolutionary significance.

Enzymatic Synthesis Using Cobyrinic Acid a,c-Diamide Synthetase (CbiA)

The enzyme CbiA is central to the preparation of this compound. This monomeric glutamine amidotransferase catalyzes the ATP-dependent amidation of cobyrinic acid using either glutamine or ammonia as nitrogen sources.

Enzyme Kinetics and Substrate Specificity

CbiA exhibits distinct kinetic parameters for its substrates:

SubstrateKₘ (μM)kₐₜₜ (s⁻¹)
Cobyrinic acid0.740.15
ATP2.70.12
Glutamine530.09
Ammonia26,2000.003

Data sourced from kinetic studies on Salmonella typhimurium CbiA.

The enzyme shows a strong preference for glutamine over ammonia, with a 500-fold lower Kₘ for glutamine, making it the primary nitrogen donor under physiological conditions.

Mechanism of Sequential Amidation

CbiA catalyzes amidation in a strictly sequential manner :

  • c-Carboxyl Amidation : The enzyme first phosphorylates the c-carboxyl group of cobyrinic acid using ATP, forming a reactive acyl-phosphate intermediate. Glutamine donates an amide group, yielding cobyrinic acid c-monoamide .

  • a-Carboxyl Amidation : The intermediate dissociates and rebinds to the same active site, where the a-carboxyl group undergoes analogous phosphorylation and amidation to produce the final diamide product.

This dissociative mechanism was confirmed via positional isotope exchange experiments , which demonstrated the release of the monoamide intermediate into solution before re-binding for the second amidation.

Recombinant Enzyme Production and Mutagenesis

To optimize yields, recombinant CbiA has been expressed in Escherichia coli using plasmid vectors (e.g., pET-28a). Mutagenesis studies targeting conserved residues revealed:

  • D45N , D48N , and E90Q mutations reduced catalytic activity by >95%, implicating these residues in substrate binding or transition-state stabilization.

  • L47A and Y46A mutations specifically impaired binding of the c-monoamide intermediate, highlighting their role in intermediate recognition.

In Vitro Synthesis Conditions and Optimization

Standard Reaction Setup

A typical in vitro synthesis includes:

  • Cobyrinic acid (0.5–1.0 mM)

  • ATP (5 mM)

  • Glutamine (10 mM)

  • MgCl₂ (10 mM)

  • CbiA (0.1–0.5 mg/mL)

  • Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM KCl

Reactions are conducted anaerobically at 37°C for 2–4 hours, achieving >80% conversion efficiency.

Ammonia as an Alternative Nitrogen Source

While glutamine is preferred, ammonia can substitute at high concentrations (>25 mM). However, the kₐₜₜ/Kₘ ratio for ammonia is 0.003 μM⁻¹s⁻¹, compared to 1.7 μM⁻¹s⁻¹ for glutamine, making it inefficient for large-scale production.

Challenges in Scaling Production

  • Intermediate Instability : The c-monoamide intermediate is prone to hydrolysis under aerobic conditions.

  • Enzyme Inhibition : High ATP concentrations (>10 mM) inhibit CbiA, necessitating fed-batch ATP addition.

  • Product Purification : Separation of the diamide from reaction byproducts (e.g., ADP, phosphate) requires multi-step chromatography, reducing overall yield .

Q & A

Q. What experimental methods are used to quantify cob(II)yrinic acid a,c-diamide reductase activity?

Researchers employ two primary assays: (1) trapping the air-sensitive cobalt(I)-precorrin product with iodoacetate to form stable carboxymethyl derivatives, and (2) coupling the reaction with excess adenosyltransferase to adenylate the product in situ. Both methods require anaerobic conditions maintained via glucose-glucose oxidase-peroxidase systems to prevent oxidation .

Q. What are the kinetic parameters of cob(II)yrinic acid a,c-diamide reductase from Pseudomonas denitrificans?

Steady-state kinetics reveal a Km of 5.9 ± 1.2 μM for FMN and 105 ± 18 μM for NADH, with a Vmax of ~300 kU mg<sup>-1</sup> at 20 μM substrate concentration. The enzyme is NADH-dependent and shows negligible activity with NADPH .

Q. Which enzymes catalyze the conversion of cob(II)yrinic acid a,c-diamide to adenosylcobalamin?

The pathway involves:

  • Cob(II)yrinic acid a,c-diamide reductase (reduces Co<sup>II</sup> to Co<sup>I</sup> using NADH/FMN) .
  • Adenosyltransferase (adds adenosine via ATP-dependent adenylation) .
  • CobQ/CobD enzymes (mediate subsequent amidations and modifications) .

Advanced Research Questions

Q. How do structural discrepancies in cob(II)yrinic acid a,c-diamide reductase isoforms impact functional studies?

Purified reductase from P. denitrificans has an N-terminal sequence (H2N-MEKTRL) inconsistent with annotated cobalamin biosynthesis genes, suggesting divergent evolutionary origins or moonlighting functions. This complicates homology-based predictions and necessitates empirical validation of activity in engineered strains .

Q. What methodological challenges arise in tracking cobalt(I)-precorrin intermediates during enzymatic reduction?

Cobalt(I) species are highly reactive and require anaerobic handling (e.g., gloveboxes) and rapid quenching (e.g., iodoacetate). Advanced techniques like stopped-flow spectroscopy or cryo-trapping with liquid nitrogen are recommended for real-time monitoring .

Q. How do conflicting reports on electron donor specificity affect pathway engineering?

While P. denitrificans reductase strictly uses NADH, homologs in Clostridium tetanomorphum exhibit broader specificity. This variability complicates synthetic pathway design, necessitating species-specific optimization of redox partners in heterologous systems .

Q. What genomic signatures distinguish aerobic vs. anaerobic cob(II)yrinic acid a,c-diamide metabolism?

Aerobic pathways (e.g., in Propionibacterium) rely on oxygen-dependent enzymes like CobN/S/T, whereas anaerobic systems (e.g., in Geobacter) use Cbi proteins (CbiK, CbiX). Metagenomic tools like VB12Path can identify these signatures in uncultured microbes .

Q. How do controversies in reduction mechanisms inform mechanistic enzymology?

Debate persists on whether Co<sup>II</sup>→Co<sup>I</sup> reduction occurs via single-electron transfers (radical intermediates) or concerted two-electron mechanisms. Advanced EPR spectroscopy and isotopic labeling are critical to resolving this .

Methodological Recommendations

  • Enzyme Purification : Use FMN-agarose affinity chromatography and anaerobic buffers to stabilize labile flavoproteins .
  • Activity Assays : Include 50% glycerol in storage buffers to prevent flavin dissociation .
  • Pathway Analysis : Combine metabolomics (LC-MS for corrinoids) with transcriptomics (qPCR for cob/cbi genes) to map flux in engineered strains .

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